3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-iminopropanenitrile
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Overview
Description
3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-iminopropanenitrile is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-iminopropanenitrile involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the use of high-throughput parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-iminopropanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group.
Cyclization: The compound can form cyclic structures through intramolecular reactions.
Scientific Research Applications
3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-iminopropanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-iminopropanenitrile involves its interaction with specific molecular targets and pathways. The compound is known to target certain receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways .
Properties
IUPAC Name |
3-[4-(2-chlorophenyl)piperazin-1-yl]-3-iminopropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4/c14-11-3-1-2-4-12(11)17-7-9-18(10-8-17)13(16)5-6-15/h1-4,16H,5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGIWWUISGXOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=N)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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